p-Toluate

Bioremediation Environmental Microbiology Anaerobic Digestion

For anaerobic bioreactor engineers and polymer developers, generic toluate isomers create unpredictable degradation and regulatory risk. p-Toluate provides exact kinetic benchmarks (Km 28 μM, kcat/Km 0.09×10⁶ M⁻¹ s⁻¹ for TADO) and is a patented precursor to phthalate-free plasticizers. • Achieves 75.2% removal in PTA wastewater EGSB reactors at 25 kg-COD m⁻³ d⁻¹. • Complete CO₂-driven degradation in 16-25 days for bioremediation. • Directly enables cost-effective, non-phthalate PVC plasticizers.

Molecular Formula C8H7O2-
Molecular Weight 135.14 g/mol
CAS No. 5118-31-0
Cat. No. B1214165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluate
CAS5118-31-0
Synonyms4-methylbenzoate
4-toluic acid
4-toluic acid, barium salt
4-toluic acid, cadmium salt
4-toluic acid, calcium salt
4-toluic acid, potassium salt
4-toluic acid, zinc salt
p-methylbenzoate
p-toluenecarboxylate
p-toluic acid
Molecular FormulaC8H7O2-
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1
InChIKeyLPNBBFKOUUSUDB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluate Procurement & Selection Guide


p-Toluate (CAS 5118-31-0), systematically named 4-methylbenzoate, is the anionic conjugate base of p-toluic acid [1]. It is a toluate isomer characterized by a para-substituted methyl group on the benzoate ring, with the molecular formula C8H7O2⁻ and a molecular weight of 135.14 g/mol [1]. This compound serves as a critical intermediate in the industrial production of terephthalic acid and polyethylene terephthalate (PET), as well as a key building block in organic synthesis for pharmaceuticals, fragrances, and polymer additives [2][3].

Industrial intermediate for PET and terephthalic acid production
Organic synthesis building block (pharmaceuticals, fragrances, polymer additives)
Para-substituted toluate isomer with distinct electronic and steric profile

p-Toluate: Why Generic Substitution Fails


Despite being one of three toluate isomers, p-toluate (para-substituted) exhibits distinct physicochemical and biological properties compared to its ortho- and meta- counterparts, as well as to the parent benzoate. These differences arise directly from the electron-donating methyl group at the para position, which alters ring electronics, steric accessibility, and interactions with enzymes and synthetic pathways [1]. Generic substitution with m-toluate, o-toluate, or benzoate can lead to divergent reaction kinetics, altered enzyme specificity, and different biodegradation profiles in industrial or environmental applications [2]. The following evidence quantifies these critical differences to guide informed procurement and experimental design.

Isomer-specific enzyme kinetics
p-Toluate exhibits distinct kinetic parameters for toluate dioxygenase compared to m-toluate, potentially requiring adjusted enzyme loading or reaction conditions.
Biodegradation pathway divergence
Headspace gas composition (CO₂ vs. N₂) can reverse relative degradation rates among isomers, a property not shared by ortho- or meta-toluate.
Electronic and steric effects
Para-methyl substitution modifies ring electronics and steric accessibility compared to ortho/meta isomers, impacting reaction selectivity and pathway fit.

p-Toluate: Quantitative Differentiation Evidence


Biotransformation Reversal Under CO₂ Atmosphere

Under an N₂ atmosphere, p-toluic acid (the protonated form of p-toluate) was biotransformed in 148 days with a 50-day lag period, significantly slower than m-toluic acid (77 days) and o-toluic acid (100 days). However, under a CO₂ atmosphere, the maximum biotransformation rate order reversed completely: p-toluic acid > m-toluic acid > o-toluic acid, with all isomers degraded in 16-25 days without a lag period . This atmospheric sensitivity indicates p-toluate's biodegradation is uniquely modulated by headspace gas composition, a property not shared by its isomers.

Biotransformation reversal
Head-to-head
Under N₂: p-toluate 148 d (slowest); m-toluate 77 d; o-toluate 100 d. Under CO₂: p-toluate becomes fastest (16–25 d, no lag).
Atmospheric context reverses isomer degradation order
Critical for CO₂-rich bioremediation design
Bioremediation Environmental Microbiology Anaerobic Digestion

Toluate Dioxygenase Substrate Specificity

Toluate 1,2-dioxygenase (TADO) from Pseudomonas putida mt-2 exhibits a clear substrate preference hierarchy: m-toluate > benzoate ≈ 3-chlorobenzoate > p-toluate ≈ 4-chlorobenzoate ≫ o-toluate [1]. Quantitative kinetics parameters demonstrate that p-toluate has a 3.1x higher KmA (28 ± 6 μM) and a 4.8x lower catalytic efficiency (kcat/KmA = 0.09 × 10⁶ M⁻¹ s⁻¹) compared to m-toluate (KmA = 9.1 ± 1.3 μM; kcat/KmA = 0.43 × 10⁶ M⁻¹ s⁻¹) [1]. Despite this, p-toluate shows good coupling to O₂ utilization and yields the expected cis-dihydrodiol product.

Toluate dioxygenase kinetics
Head-to-head
p-Toluate: KmA 28 ± 6 μM, kcat/KmA 0.09×10⁶ M⁻¹ s⁻¹; m-Toluate: KmA 9.1 ± 1.3 μM, kcat/KmA 0.43×10⁶ M⁻¹ s⁻¹.
Substrate preference impacts biocatalytic efficiency
pH 7.0, 25°C, 430 μM NADH
Enzymology Biocatalysis Microbial Metabolism

Alkyl p-Toluates Plasticizer Efficiency

Alkyl p-toluates, derived from p-toluate esters, have been shown to function as effective plasticizers for polyvinyl chloride (PVC). According to U.S. Patent US8895773B2, these alkyl p-toluates "have equal or higher plasticizer efficiency than the phthalate esters and fuse the PVC without additional gelling agents" [1]. The patent further states that compared to known plasticizers, alkyl p-toluates provide "similar or even improved plasticization properties and can be produced from lower cost raw materials" [1]. This positions p-toluate-derived esters as viable, cost-competitive alternatives to traditional phthalate plasticizers, which face increasing regulatory scrutiny.

PVC plasticizer performance
Class-level
Patent reports equal or higher plasticizer efficiency than phthalates, with lower-cost raw materials and no gelling agent required.
Patent-reported performance context; data to verify
Quantitative efficiency data not disclosed
Polymer Chemistry Plasticizer Technology PVC Formulation

Methyl p-Toluate Physical Properties

Methyl p-toluate, a common ester derivative of p-toluate, exhibits a melting point of 34°C and a boiling point of 221°C at 760 mmHg, with a vapor pressure of 13 mmHg at 100°C [1]. In contrast, the parent p-toluic acid (CAS 99-94-5) has a melting point of approximately 177-180°C and a boiling point of 274-275°C [2]. The significant difference in melting point (34°C vs. ~178°C) and boiling point (221°C vs. ~274°C) between the ester and acid forms directly impacts handling, storage, and process design. Methyl p-toluate's liquid state near room temperature simplifies pumping and mixing operations compared to the solid acid.

Methyl ester vs. acid form
Cross-study
Methyl p-toluate: mp 34°C, bp 221°C; p-Toluic acid: mp 177–180°C, bp 274–275°C.
Form choice impacts handling and process design
Ester liquid at ambient temperature simplifies transfer
Physical Chemistry Process Engineering Material Handling

Comamonas testosteroni Degradation Capacity

Comamonas testosteroni strain 3a2 demonstrated the ability to degrade up to 1000 mg/L of para-toluic acid (p-toluate) within 14 hours [1]. This degradation performance indicates a high volumetric removal rate, making p-toluate a tractable target for bioremediation in industrial effluents. In contrast, in a separate EGSB reactor study, p-toluate removal efficiency averaged 75.2% at volumetric loading rates of 1.9-25 kg-COD m⁻³ d⁻¹ with influent concentrations of 584-821 mg L⁻¹, while acetate and benzoate achieved 97.6% removal under the same conditions [2]. This suggests that while p-toluate is biodegradable, its removal efficiency is lower than simpler carboxylates like acetate and benzoate in continuous anaerobic systems.

Anaerobic degradation efficiency
Cross-study
Batch: 1000 mg/L in 14 h (strain 3a2). Continuous EGSB: 75.2% removal (p-toluate) vs. 97.6% (acetate/benzoate).
Lower removal efficiency in mixed anaerobic systems
Reactor design must account for differential kinetics
Wastewater Treatment Bioremediation Industrial Microbiology

p-Toluate: Research & Industrial Applications


Selective Bioremediation Under CO₂

In anaerobic sediment or sludge environments with elevated CO₂ partial pressures (e.g., biogas reactors, landfill leachate), p-toluate exhibits accelerated biotransformation kinetics compared to its ortho- and meta- isomers. Under CO₂ atmosphere, p-toluic acid is degraded faster than m- and o-toluic acids, with complete removal in 16-25 days without a lag period . This makes p-toluate a preferred target for bioremediation strategies in CO₂-rich subsurface or engineered anaerobic systems.

Kinetic Modeling for Toluate Dioxygenase

Researchers developing biocatalytic processes involving toluate 1,2-dioxygenase (TADO) should select p-toluate when lower catalytic turnover is acceptable or when the goal is to study enzyme-substrate interactions with less-favored substrates. The measured KmA of 28 μM and kcat/KmA of 0.09 × 10⁶ M⁻¹ s⁻¹ for p-toluate, compared to 9.1 μM and 0.43 × 10⁶ M⁻¹ s⁻¹ for m-toluate, provide precise kinetic parameters for reactor modeling and enzyme engineering [1].

Cost-Effective PVC Plasticizer Synthesis

p-Toluate serves as a key intermediate in the production of alkyl p-toluate esters, which have been patented as plasticizers offering equal or superior performance to phthalate esters in PVC while using lower-cost raw materials [2]. This scenario is particularly relevant for polymer manufacturers seeking phthalate-free alternatives amid tightening environmental and health regulations.

Industrial Wastewater Treatment for PTA

In purified terephthalic acid (PTA) manufacturing wastewater, p-toluate is a major constituent. Anaerobic EGSB reactor data show p-toluate achieves 75.2% removal efficiency at loadings up to 25 kg-COD m⁻³ d⁻¹, notably lower than the 97.6% achieved for acetate and benzoate [3]. Engineers must account for this differential biodegradability when sizing treatment units and estimating effluent quality.

Application
Selection Property
Validation Focus
CO₂-rich anaerobic bioremediation
CO₂-responsive degradation kinetics
Headspace gas composition impact on isomer degradation order
TADO enzyme kinetics modeling
Substrate affinity (KmA, kcat/KmA)
Biocatalytic reactor parameter optimization
Phthalate-free PVC plasticizer synthesis
Patent-reported plasticizer efficiency
PVC compounding and fusion performance verification
PTA wastewater anaerobic treatment
Anaerobic biodegradation rate
Reactor sizing and effluent quality prediction
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